molecular formula C17H15N5O B2904191 (E)-N'-(pyridin-2-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide CAS No. 1285532-43-5

(E)-N'-(pyridin-2-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2904191
CAS RN: 1285532-43-5
M. Wt: 305.341
InChI Key: IONVNJJSODHMCG-YBFXNURJSA-N
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Description

(E)-N'-(pyridin-2-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative and has been extensively studied for its unique properties and potential uses.

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

The synthesis of new heterocyclic compounds using 5-carbohydrazides and 5-carbonylazides of pyrazolo[3,4-b]pyridines showcases the compound's role as a precursor in generating diverse molecular architectures. These processes often yield unexpected behaviors and structures, confirmed through various spectroscopic methods and elemental analysis, emphasizing the compound's utility in organic synthesis and the exploration of novel chemical spaces (Aly et al., 2019).

Magnetic Properties and Complex Formation

Research on the compound's derivatives has led to the synthesis of complexes with unique magnetic properties. For instance, a study on a pentanuclear Mn(II) cluster derived from a pyrazole-based ligand revealed antiferromagnetic coupling, highlighting the compound's potential in the development of molecular magnets and the study of magnetic interactions at the molecular level (Konar et al., 2013).

Photophysical Applications

The synthesis and characterization of Cd(II) complexes derived from pyrazole-based ligands, including variations of the compound , have been documented. These complexes exhibit interesting photophysical properties, such as fluorescence, which could be leveraged in the development of new materials for optical and electronic applications (Das et al., 2015).

Catalytic Activity

The compound and its derivatives have been explored for their catalytic properties as well. Studies involving the synthesis of complexes with transition metals have assessed their efficacy in catalyzing various chemical reactions, including oxidation processes. This research area explores the compound's potential in facilitating chemical transformations, possibly leading to applications in industrial chemistry and environmental remediation (Sutradhar et al., 2019).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(pyridin-2-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide involves the condensation of pyridine-2-carboxaldehyde with p-tolylhydrazine to form the corresponding hydrazone, which is then reacted with ethyl acetoacetate to form the pyrazole ring. The resulting pyrazole derivative is then reacted with hydrazine hydrate to form the carbohydrazide moiety, followed by the introduction of the pyridine-2-ylmethylene group via a Knoevenagel condensation reaction.", "Starting Materials": [ "Pyridine-2-carboxaldehyde", "p-tolylhydrazine", "Ethyl acetoacetate", "Hydrazine hydrate" ], "Reaction": [ "Step 1: Condensation of pyridine-2-carboxaldehyde with p-tolylhydrazine to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with ethyl acetoacetate in the presence of a base to form the pyrazole ring.", "Step 3: Reaction of the pyrazole derivative with hydrazine hydrate to form the carbohydrazide moiety.", "Step 4: Introduction of the pyridine-2-ylmethylene group via a Knoevenagel condensation reaction with an appropriate aldehyde." ] }

CAS RN

1285532-43-5

Molecular Formula

C17H15N5O

Molecular Weight

305.341

IUPAC Name

3-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H15N5O/c1-12-5-7-13(8-6-12)15-10-16(21-20-15)17(23)22-19-11-14-4-2-3-9-18-14/h2-11H,1H3,(H,20,21)(H,22,23)/b19-11+

InChI Key

IONVNJJSODHMCG-YBFXNURJSA-N

SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3

solubility

not available

Origin of Product

United States

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